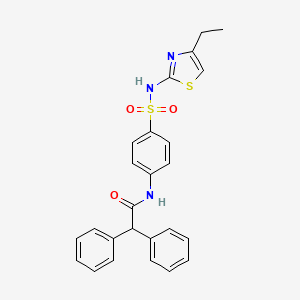

N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-[4-[(4-ethyl-1,3-thiazol-2-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S2/c1-2-20-17-32-25(27-20)28-33(30,31)22-15-13-21(14-16-22)26-24(29)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,23H,2H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYJEKXSGDSJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.

Formation of the Diphenylacetamide Moiety: The final step involves the coupling of the sulfonamide-thiazole intermediate with diphenylacetic acid or its derivatives using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

The biological activities of N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide can be summarized as follows:

In Vitro Studies on Cancer Cell Lines

In vitro studies have been conducted to evaluate the efficacy of this compound against different cancer cell lines. Results indicate that it effectively inhibits cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.

Mechanistic Insights into Drug Resistance

Further research focused on understanding how this compound interacts with microtubules and other cellular targets. Biochemical assays revealed that it binds competitively to specific proteins involved in mitosis, disrupting their function and leading to increased cell death in drug-resistant cancer cells.

Pharmacokinetic Profile

The pharmacokinetic profile of N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide was assessed in animal models. The compound demonstrated a favorable half-life, indicating that it could maintain effective concentrations over time, enhancing its potential as a therapeutic candidate.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target bacterial enzymes or proteins, disrupting their function and leading to bacterial cell death.

Pathways Involved: It may interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfamoyl Group

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide (CAS: 349644-63-9)

- Structural Difference : The sulfamoyl group is substituted with a 2,6-dimethoxy-4-pyrimidinyl moiety instead of 4-ethylthiazol-2-yl.

- This may reduce membrane permeability but improve target specificity in enzyme inhibition (e.g., dihydrofolate reductase) .

- Physicochemical Properties : Higher molecular weight (504.56 g/mol) and predicted density (1.361 g/cm³) compared to the target compound (exact data pending). The pKa (~6.0) suggests moderate acidity, influencing solubility .

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide (5c)

- Structural Difference : Features a benzimidazole-thio group and a simpler acetamide chain.

- Impact: The benzimidazole-thio moiety may enhance DNA intercalation or topoisomerase inhibition, common in anticancer agents.

(E)-N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-oxo-2-((3-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)acetohydrazonoyl cyanide

- Structural Difference : Dual sulfamoyl groups with pyrimidine and thiazole substituents.

- Impact : The dual sulfonamide architecture may improve binding avidity to bacterial dihydropteroate synthase (DHPS), a key target for sulfa drugs. However, increased molecular complexity could hinder metabolic stability .

Backbone Modifications: Acetamide vs. Heterocyclic Derivatives

N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-2-cyanoacetamide Derivatives

- Structural Difference: A cyanoacetamide backbone replaces diphenylacetamide.

- Impact: The electron-withdrawing cyano group may enhance reactivity in nucleophilic addition reactions, useful in prodrug design. However, reduced steric bulk compared to diphenylacetamide might decrease target affinity .

N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

- Structural Difference : Chloromethyl substitution on thiazole and phenylsulfonyl group.

- However, this could also elevate toxicity risks .

Lipophilicity and Solubility

- The ethylthiazole substituent in the target compound confers moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, methoxy-pyrimidine derivatives (e.g., CAS 349644-63-9) exhibit higher polarity, favoring solubility but limiting blood-brain barrier penetration .

Biological Activity

N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a sulfamoyl group attached to a phenyl moiety, contributing to its diverse biological activities. The molecular formula is , and it possesses unique properties that allow it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Thiazole derivatives are known for their roles in modulating various biochemical pathways, including:

- Antimicrobial Activity : Thiazole compounds often exhibit antibacterial and antifungal properties by inhibiting cell wall synthesis or disrupting membrane integrity.

- Anti-inflammatory Effects : The compound can potentially modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.

- Antitumor Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapies.

Antiviral Activity

Recent studies have investigated the antiviral potential of thiazole derivatives against SARS-CoV-2. For instance, spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives demonstrated significant binding affinity to the main protease (Mpro) of SARS-CoV-2, with binding energies ranging from -7.33 to -6.54 kcal/mol . These findings suggest that modifications of the thiazole structure can enhance antiviral efficacy.

Inhibition of NF-κB Activation

A study focused on substituted sulfamoyl benzamidothiazoles showed that certain derivatives could sustain NF-κB activation after stimulation with lipopolysaccharides (LPS). This activation is crucial as NF-κB plays a significant role in immune responses and inflammation . The most potent compound in this series was identified as having a specific structural configuration that enhances its biological activity.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.